![molecular formula C17H18BrN3O5 B14800681 4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a furoyl hydrazino group, a bromine atom, and an ethoxyphenyl group
Métodos De Preparación
The synthesis of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the furoyl hydrazine derivative, which is then reacted with an appropriate ethoxyphenyl compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts may be employed to enhance the reaction rate and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the furoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The furoyl hydrazino group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide stands out due to its unique combination of functional groups. Similar compounds include:
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide: This compound has a dichlorophenyl group instead of an ethoxyphenyl group, which may result in different chemical and biological properties.
4-(2-(5-bromo-2-furoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate: This compound has a methoxyphenyl group and a methylbenzoate group, which also contribute to its distinct characteristics.
These comparisons highlight the uniqueness of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide and its potential for diverse applications.
Propiedades
Fórmula molecular |
C17H18BrN3O5 |
|---|---|
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
4-[2-(5-bromofuran-2-carbonyl)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H18BrN3O5/c1-2-25-12-5-3-11(4-6-12)19-15(22)9-10-16(23)20-21-17(24)13-7-8-14(18)26-13/h3-8H,2,9-10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Clave InChI |
LDKLGFZFKGQUCR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


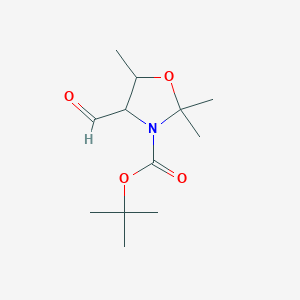
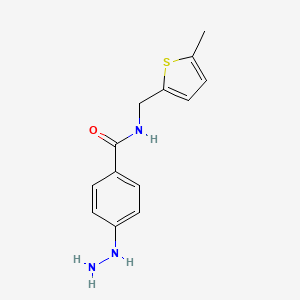
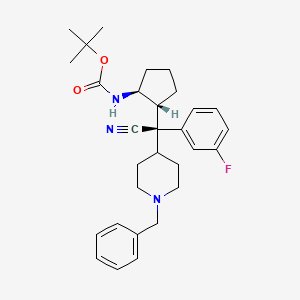
![(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14800617.png)
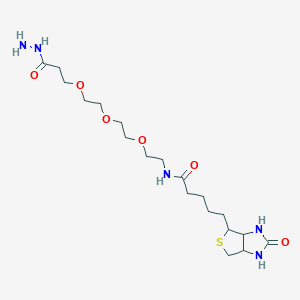
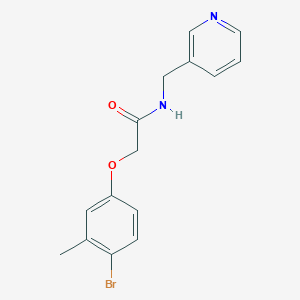
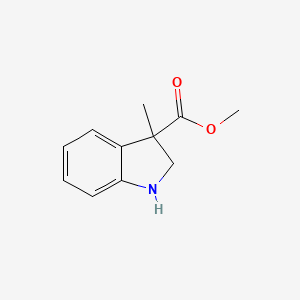
![N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)](/img/structure/B14800643.png)
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14800656.png)
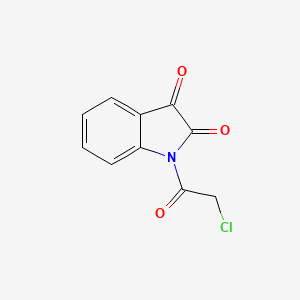
![2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
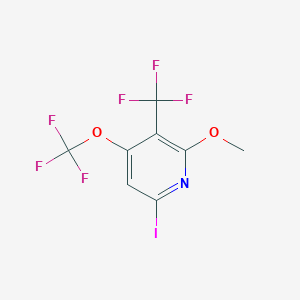
![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)
